molecular formula C13H12N2O B3360786 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- CAS No. 89781-73-7

2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-

Cat. No.: B3360786
CAS No.: 89781-73-7
M. Wt: 212.25 g/mol
InChI Key: SDDDOAYMFJZBCK-UHFFFAOYSA-N
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Description

2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-: is a chemical compound that belongs to the class of naphthalenols It features a naphthalene ring system with a hydroxyl group at the second position and an imidazole ring attached at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the following steps:

    Formation of the Naphthalene Ring System: The naphthalene ring system can be synthesized through various methods, including the Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Imidazole Ring: The imidazole ring can be attached through nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable leaving group on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of dihydro derivatives

    Substitution: Formation of alkylated or acylated imidazole derivatives

Scientific Research Applications

2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    5,6-Dihydro-7-(1H-imidazol-1-yl)-2-naphthalenol: Similar structure but may have different substitution patterns affecting its properties.

Uniqueness

2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the presence of both the hydroxyl group and the imidazole ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-imidazol-1-yl-5,6-dihydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-4-2-10-1-3-12(7-11(10)8-13)15-6-5-14-9-15/h2,4-9,16H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDDOAYMFJZBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=C1C=CC(=C2)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237893
Record name 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89781-73-7
Record name 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089781737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Reactant of Route 2
2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
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2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
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2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Reactant of Route 5
2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-
Reactant of Route 6
2-Naphthalenol, 5,6-dihydro-7-(1H-imidazol-1-yl)-

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